Allyl pentasulfide

説明

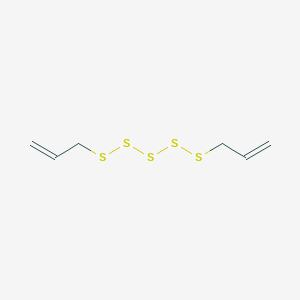

Structure

3D Structure

特性

CAS番号 |

118686-45-6 |

|---|---|

分子式 |

C6H10S5 |

分子量 |

242.5 g/mol |

IUPAC名 |

3-(prop-2-enylpentasulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10S5/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-6H2 |

InChIキー |

CPDTWYIIHJBBCB-UHFFFAOYSA-N |

SMILES |

C=CCSSSSSCC=C |

正規SMILES |

C=CCSSSSSCC=C |

他のCAS番号 |

118686-45-6 |

同義語 |

Pentasulfide, di-2-propenyl |

製品の起源 |

United States |

Chemical Synthesis and Derivatization of Allyl Pentasulfide

Synthetic Methodologies for Allyl Pentasulfide

The synthesis of allyl pentasulfide can be achieved through several distinct chemical routes. These methods leverage different precursors and reaction conditions to form the five-sulfur atom chain characteristic of this compound.

A primary method for synthesizing diallyl polysulfides, including pentasulfide, involves the direct reaction of elemental sulfur with suitable allylic precursors. One common approach is the reaction of diallyl disulfide with liquid sulfur. nih.gov This process is typically conducted by heating the reactants, which promotes the insertion of sulfur atoms into the disulfide bond, thereby elongating the polysulfide chain. nih.gov

The reaction temperature is a critical parameter. For instance, heating a mixture of diallyl disulfide and elemental sulfur to temperatures around 115-120°C can produce a range of diallyl polysulfides. nih.gov The reaction is faster at 120°C compared to 115°C. Temperatures exceeding 120°C can accelerate the reaction further but also lead to decomposition, indicated by a significant darkening of the reaction mixture. nih.gov This method, sometimes referred to as inverse vulcanization, can be used with garlic essential oil, which is rich in allyl sulfides, to create sulfur-based polymers. nih.govnih.govhznu.edu.cn

Table 1: Reaction Conditions for Direct Synthesis

| Allylic Precursor | Sulfur Source | Temperature Range | Key Observation |

|---|---|---|---|

| Diallyl Disulfide | Elemental Sulfur (S₈) | 115-120°C | Reaction yields a mixture of polysulfides. nih.gov |

| Diallyl Disulfide | Elemental Sulfur (S₈) | >120°C | Faster reaction but with decomposition. nih.gov |

| Garlic Essential Oil | Elemental Sulfur (S₈) | 120-180°C | Forms sulfur-based polymers. nih.govhznu.edu.cn |

A historical and effective method for the targeted synthesis of allyl pentasulfide involves the reaction of an alkali metal pentasulfide with an allyl halide. Specifically, the reaction between potassium pentasulfide (K₂S₅) and allyl iodide has been documented as a viable synthetic route. nih.govchemistrylearner.com Potassium pentasulfide is an inorganic salt that consists of zigzag chains of S₅²⁻ anions paired with potassium cations. thegoodscentscompany.comwikipedia.org

The synthesis is typically achieved by treating an aqueous solution of potassium pentasulfide with allyl iodide. chemistrylearner.com Similarly, ammonium (B1175870) pentasulfide can be used in place of potassium pentasulfide to yield the corresponding organic pentasulfide. chemistrylearner.com The reaction of allyl iodide with aqueous solutions of sodium polysulfides, where the sulfur concentration is sufficient to form the disulfide, has been shown to result in diallyl pentasulfide tetraiodide. chemistrylearner.com

The natural formation of allyl polysulfides in garlic (Allium sativum) provides insight into potential chemoenzymatic synthetic strategies. While a direct chemoenzymatic synthesis for allyl pentasulfide is not prominently documented, the enzymatic cascade in garlic serves as a blueprint. The process begins when garlic cloves are crushed, releasing the enzyme alliinase from the vacuoles. nih.gov Alliinase acts on the precursor alliin (B105686) to form allicin (B1665233). nih.govwikipedia.org

Allicin is an unstable compound that rapidly transforms into a variety of other sulfur-containing compounds through non-enzymatic reactions. nih.govwikipedia.org These reactions, influenced by factors like concentration and pH, lead to the formation of diallyl disulfide, diallyl trisulfide, and diallyl tetrasulfide. nih.gov Through hydrolysis, allicin can also form allyl mercaptan and allyl persulfide, which can further react to create longer polysulfide chains. nih.gov This natural pathway suggests that a chemoenzymatic approach could be developed by combining the enzymatic generation of a reactive allyl sulfur intermediate like allicin with subsequent chemical steps to build the pentasulfide chain.

Continuous flow synthesis offers a modern approach to chemical manufacturing with benefits such as enhanced mixing, heat transfer, and safety. While the specific continuous flow synthesis of allyl pentasulfide is not widely reported, the technology has been applied to the synthesis of other organic polysulfides. nih.govnih.govnih.gov These systems could be adapted for allyl pentasulfide production.

For example, continuous flow technology has been explored for producing dialkyl polysulfides (mono-, di-, and trisulfides) by reacting alkyl halides with a nucleophilic sulfur source, often employing phase transfer catalysis to improve reaction conditions. nih.gov Another relevant development is the use of an aqueous polysulfide solution in a continuous flow reactor for the synthesis of thioureas. nih.govnih.govnih.gov This demonstrates the feasibility of handling polysulfide reagents in a flow system, which could potentially be applied to the reaction of an allyl halide with a pentasulfide solution to generate allyl pentasulfide in a continuous manner.

Chemoenzymatic Synthesis Approaches

Synthetic Routes to Allyl Pentasulfide Analogs and Derivatives

The synthesis of analogs and derivatives of allyl pentasulfide, particularly those with a different number of sulfur atoms, is of interest for exploring structure-activity relationships.

The methodology for preparing higher-order allyl polysulfides (those with more than five sulfur atoms) is closely related to the direct synthesis of allyl pentasulfide itself. By adjusting the reaction conditions, specifically the ratio of the allylic precursor to elemental sulfur and the reaction temperature, the length of the polysulfide chain can be extended. nih.gov

Heating diallyl disulfide with an excess of liquid sulfur at temperatures above 100°C can produce a complex mixture of diallyl polysulfides with sulfur chains containing up to 22 atoms. nih.gov The distribution of the resulting polysulfides (e.g., diallyl trisulfide, tetrasulfide, pentasulfide, hexasulfide, etc.) can be influenced by the reaction time and temperature. nih.gov Separation of these mixtures can be challenging, but methods such as extraction with methanol (B129727) or ethanol (B145695) can be employed. Higher polysulfanes, typically those with a sulfur chain length greater than seven (S₇), exhibit insolubility in alcohols like methanol, which facilitates their separation from lower-order polysulfides. nih.gov

Table 2: Summary of Higher Order Allyl Polysulfide Synthesis

| Method | Reactants | Conditions | Products | Separation Method |

|---|---|---|---|---|

| Sulfur Chain Extension nih.gov | Diallyl disulfide, Elemental Sulfur | Heat > 100°C, varying reactant ratios | Mixture of diallyl polysulfides (S₃ to S₈+) | Alcohol Extraction nih.gov |

| High-Temperature Sulfur Reaction nih.gov | Diallyl disulfide, Liquid Sulfur | Heat at 120°C | Diallyl polysulfanes with up to 22 sulfur atoms | HPLC |

Synthesis of Mixed Allyl Alkyl Polysulfides

The synthesis of mixed allyl alkyl polysulfides involves creating structures where an allyl group is attached to a polysulfide chain that is terminated by a different alkyl group. Research has demonstrated methods for extending the sulfur chain length of existing allyl methyl polysulfides. google.com

One patented process describes the synthesis of mixed polysulfides by reacting an allyl methyl polysulfide with molten elemental sulfur. google.com This method is notable as it can be performed without the need for additional solvents, which aligns with principles of green chemistry. The reaction involves heating the mixture to temperatures near or above the melting point of sulfur (115-120°C). google.com The rate of reaction is influenced by temperature and the ratio of the polysulfide to sulfur. google.com For example, increasing the proportion of elemental sulfur can accelerate the formation of higher-order polysulfides. google.com This process allows for the creation of a range of diallyl polysulfides with three to eight sulfur atoms. google.com

The synthesis of mixed sulfiding agents, such as diethyl polysulfides, has also been achieved using phase transfer catalysis. researchgate.net This involves reacting bromoethane (B45996) with sulfur and sodium sulfide (B99878) in the presence of a catalyst like tetrabutylammonium (B224687) bromide. researchgate.net The resulting products included diethyl disulfide, diethyl trisulfide, and diethyl tetrasulfide. researchgate.net

Formation of Allyl-Glutathione Pentasulfide Conjugates

The interaction between diallyl polysulfides and low molecular weight (LMW) thiols, such as glutathione (B108866) (GSH), is a key area of study. uea.ac.uk These reactions can lead to the formation of mixed polysulfides, including allyl-glutathione conjugates. Glutathione conjugation is a significant biotransformation pathway where an electrophilic compound reacts with the nucleophilic sulfhydryl group of glutathione. encyclopedia.pub

In laboratory settings, the reaction of diallyl polysulfides (ranging from diallyl trisulfide to diallyl hexasulfide) with GSH has been shown to produce mixed allyl-glutathione polysulfides with up to five sulfur atoms. uea.ac.uk Specifically, allyl-glutathione pentasulfide (AGS5) has been successfully purified using High-Performance Liquid Chromatography (HPLC) from a reaction mixture of diallyl polysulfides (DAS3 to DAS6) and GSH. uea.ac.uk The identity of the resulting conjugate was confirmed using mass spectrometry. uea.ac.uk

The formation of these conjugates is part of a broader process where xenobiotics are metabolized. The initial glutathione S-conjugate is often processed in the body through the mercapturate pathway, sequentially forming cysteinylglycine (B43971) and cysteine S-conjugates, which are then typically acetylated for excretion. nih.gov

Green Chemistry Principles in Allyl Pentasulfide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com The twelve principles of green chemistry provide a framework for this, emphasizing concepts like waste prevention, atom economy, use of renewable feedstocks, and designing for energy efficiency. sigmaaldrich.comacs.org

Several aspects of allyl polysulfide synthesis can be viewed through the lens of green chemistry:

Use of Renewable Feedstocks : Allyl polysulfides are naturally occurring compounds in garlic (Allium sativum). pharmatutor.org Utilizing components derived from garlic, such as diallyl sulfide (DAS) and diallyl disulfide (DADS), as starting materials for synthesizing higher-order polysulfides represents the use of a renewable feedstock. acs.org Researchers have successfully created polysulfide polymers by reacting garlic-derived components with elemental sulfur. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The synthesis of higher-order diallyl polysulfides by reacting diallyl disulfide directly with elemental sulfur is an example of a reaction with high atom economy, as all atoms from the reactants are incorporated into the desired polysulfide products. google.com

Safer Solvents and Auxiliaries : A key principle of green chemistry is to minimize or avoid the use of auxiliary substances like solvents. sigmaaldrich.com The synthesis of diallyl polysulfides can be conducted by heating the reactants together without any additional solvents, which simplifies the process and reduces chemical waste. google.com

Design for Energy Efficiency : Green chemistry encourages conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. acs.org While some polysulfide synthesis methods require heating, exploring catalytic processes that can lower reaction temperatures is an active area of research. organic-chemistry.org For instance, various metal catalysts have been used to synthesize allyl sulfides under milder conditions. organic-chemistry.org

The development of diallyl polysulfide-based products as environmentally friendly alternatives to synthetic nematicides further underscores the "green" potential of these compounds, aiming to reduce environmental and health risks. uea.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including allyl pentasulfide. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopic Analysis of Allylic Protons

The ¹H NMR spectrum of allyl pentasulfide exhibits characteristic signals corresponding to its allylic protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent sulfur atoms and the double bond. A typical ¹H NMR spectrum of an allyl group shows distinct multiplets for the different protons due to spin-spin coupling. magritek.com

For the allyl group (CH₂=CH-CH₂-), the protons can be categorized as:

Vinylic protons (-CH=CH₂): These protons typically appear in the downfield region of the spectrum. The geminal protons on the terminal carbon (=CH₂) are diastereotopic and will show distinct signals, often as complex multiplets due to coupling with the adjacent methine proton. The methine proton (-CH=) will also appear as a multiplet due to coupling with the terminal vinylic protons and the allylic methylene (B1212753) protons.

Allylic methylene protons (-CH₂-S-): These protons are adjacent to the sulfur chain and typically resonate at a chemical shift that is downfield compared to simple alkanes, due to the deshielding effect of the sulfur atoms. They usually appear as a doublet.

Table 1: Illustrative ¹H NMR Data for an Allyl Group

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH= | 5.7 - 6.1 | m | - |

| =CH₂ (trans) | 5.1 - 5.4 | dd | J(trans) ≈ 17, J(gem) ≈ 1.5 |

| =CH₂ (cis) | 5.0 - 5.2 | dd | J(cis) ≈ 10, J(gem) ≈ 1.5 |

| -CH₂-S- | 3.5 - 3.8 | d | J ≈ 7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific polysulfide chain length.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT)

¹³C NMR spectroscopy provides information on the carbon skeleton of allyl pentasulfide. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgmagritek.com

¹³C NMR: The spectrum will show distinct signals for the three unique carbon environments in the allyl group. The sp² hybridized carbons of the double bond will appear at higher chemical shifts (further downfield) compared to the sp³ hybridized methylene carbon.

DEPT-90: This experiment only shows signals for CH (methine) carbons. pressbooks.pub

DEPT-135: In this experiment, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra. pressbooks.pub

Table 2: Expected ¹³C NMR and DEPT Data for Allyl Pentasulfide

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

| -C H= | ~130-135 | Positive | Positive |

| =C H₂ | ~118-122 | No Signal | Positive |

| -C H₂-S- | ~40-45 | No Signal | Negative |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the allyl pentasulfide molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. emerypharma.comsdsu.edu It provides clear connections between each proton and the carbon to which it is attached, confirming the assignments made from 1D NMR. emerypharma.com For instance, the signal for the allylic methylene protons in the ¹H spectrum will show a correlation to the signal for the methylene carbon in the ¹³C spectrum. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org In allyl pentasulfide, COSY would show cross-peaks between the methine proton (-CH=) and the terminal vinylic protons (=CH₂), as well as between the methine proton and the allylic methylene protons (-CH₂-S-). libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. libretexts.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.netmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of allyl pentasulfide (C₆H₁₀S₅). measurlabs.com For example, while two different compounds might have the same nominal mass, their exact masses will differ due to the precise mass of their constituent atoms. HRMS can distinguish these differences, confirming the presence of five sulfur atoms in the molecule.

Table 3: High-Resolution Mass Data for Allyl Pentasulfide

| Property | Value |

| Molecular Formula | C₆H₁₀S₅ |

| Exact Mass (Monoisotopic) | 241.93860 Da |

| Molecular Weight | 242.50 g/mol |

Data sourced from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing complex mixtures of volatile compounds, such as those found in garlic extracts where allyl polysulfides are present. researchgate.netmeasurlabs.com In GC-MS, the mixture is first separated by the gas chromatograph based on the components' boiling points and polarities. innovatechlabs.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. measurlabs.com

The retention time from the GC and the mass spectrum from the MS allow for the identification and quantification of allyl pentasulfide within a mixture. researchgate.net The fragmentation pattern observed in the mass spectrum can further confirm the structure of the allyl group and the polysulfide chain. The separation and purification of allylic polysulfanes can be challenging due to their similar polarities. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for probing the molecular structure of allyl pentasulfide. These methods measure the vibrational energy levels of molecules, which are determined by the masses of the atoms and the stiffness of the bonds connecting them. aua.gr

Fourier-Transform Infrared (FTIR) spectroscopy identifies the various functional groups within a molecule by measuring its absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. upi.edu For allyl pentasulfide, the FTIR spectrum is characterized by absorption bands corresponding to its allyl groups and the carbon-sulfur linkages.

The allyl group (CH₂=CH-CH₂–) gives rise to several distinct peaks. The stretching vibrations of the vinyl C-H bonds typically appear above 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the terminal =CH₂ group are found around 3086-3083 cm⁻¹ and 2981-2980 cm⁻¹, respectively. aua.gr The C=C stretching vibration of the allyl group results in a very intense peak in the range of 1636–1635 cm⁻¹. aua.gracs.org The loss of these characteristic allyl peaks, particularly those at 3082 cm⁻¹ and 1634 cm⁻¹, can be monitored to confirm the reaction of the allyl group during polymerization or other chemical transformations. acs.org

The presence of the carbon-sulfur (C-S) bond is identified by a peak in the fingerprint region of the spectrum, typically around 720 cm⁻¹. researchgate.net The table below summarizes the key FTIR absorption bands for the functional groups in allyl pentasulfide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Allyl Group (CH₂=CH-CH₂–) | =C-H Stretch | 3086 - 2980 | aua.gr |

| C=C Stretch | 1636 - 1635 | aua.gracs.org | |

| -CH₂- Stretch | 2914 - 2912 | aua.gr | |

| Carbon-Sulfur Bond | C-S Stretch | ~720 | researchgate.net |

Both IR and Raman spectroscopy are crucial for characterizing the sulfur-sulfur (S-S) bonds that form the pentasulfide chain. researchgate.nettandfonline.com Raman spectroscopy is particularly effective for detecting the S-S stretching modes due to the polarizability of the sulfur-sulfur bond. polimi.it

The vibrational modes of polysulfane chains are typically found in the low-frequency region of the spectrum.

S-S Stretching Vibrations (ν S-S): These vibrations give rise to strong bands in the Raman spectra between 400 and 550 cm⁻¹. researchgate.netpolimi.it For linear polysulfide ions like S₄²⁻, symmetric S-S stretching vibrations involving terminal and central sulfur atoms are observed at approximately 482 cm⁻¹ and 445 cm⁻¹, respectively. geoscienceworld.org In sulfur-rich polymers, peaks related to S-S stretching in long sulfur chains are evident around 435 cm⁻¹ and 470 cm⁻¹. researchgate.net

S-S Bending Vibrations (δ S-S): The bending or deformation modes of the sulfur chain occur at lower wavenumbers. Asymmetric and symmetric S-S bending modes are typically observed in the range of 150-250 cm⁻¹. researchgate.net For instance, the S₄²⁻ ion shows a symmetric S-S bending mode at 223 cm⁻¹. geoscienceworld.org

These characteristic vibrational frequencies serve as a structural guide to confirm the presence and length of the polysulfane moiety in allyl pentasulfide. researchgate.nettandfonline.com

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S-S Stretch | Raman | 400 - 550 | polimi.itgeoscienceworld.orgresearchgate.net |

| S-S Bend | Raman | 150 - 250 | geoscienceworld.orgresearchgate.net |

Fourier-Transform Infrared (FTIR) Analysis of Functional Groups

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklongdom.org This technique provides information about the electronic structure of conjugated systems and molecules containing heteroatoms with non-bonding electrons, such as allyl pentasulfide. mundialsiglo21.comwikipedia.org

The absorption of UV-Vis radiation in organic molecules is restricted to specific functional groups called chromophores that contain valence electrons of low excitation energy. shu.ac.uk In allyl pentasulfide, the chromophores are the allyl C=C double bond and, more significantly, the polysulfane chain. The possible electronic transitions include:

π → π* transitions: Associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital in the allyl group. uzh.ch

n → σ* transitions: Involving the excitation of a non-bonding (lone pair) electron from a sulfur atom into a σ* anti-bonding orbital. Saturated compounds with atoms containing lone pairs are capable of these transitions. shu.ac.uk

n → π* transitions: These transitions can occur in compounds with both π bonds and lone pairs. azooptics.com

Mechanistic Investigations of Chemical Reactivity and Transformation

Reaction Kinetics and Thermodynamic Studies

The formation of allyl pentasulfide is part of a broader synthesis of diallyl polysulfides, which can be achieved through various methods. One common industrial-scale method involves the reaction of sodium disulfide with allyl bromide or allyl chloride at temperatures between 40 and 60°C in an inert atmosphere. wikipedia.org In this process, sodium disulfide is generated in situ by reacting sodium sulfide (B99878) with sulfur. wikipedia.org

Another approach involves the direct reaction of diallyl disulfide with elemental sulfur. google.com When diallyl disulfide is added to molten sulfur at 115-120°C, a mixture of diallyl polysulfides is formed. google.comresearchgate.net The reaction rate is influenced by the ratio of diallyl disulfide to sulfur, with a faster reaction occurring when the proportion of sulfur is higher. google.com Substantial reaction can be observed within five minutes, and the reaction is nearly complete after two hours at 120°C. google.com At temperatures below this, such as 115°C, the reaction is slower, while at temperatures above 120°C, the reaction is faster but decomposition becomes more significant. google.com

A catalytic method for preparing diallyl polysulfide compounds involves reacting sodium sulfide solution with elemental sulfur to generate a sodium polysulfide solution. google.com Subsequently, a catalyst and chloropropene are added to the aqueous sodium polysulfide solution to produce the diallyl polysulfide compound. google.com

The following table summarizes the reaction conditions for the formation of diallyl polysulfides:

| Reactants | Temperature | Catalyst | Reaction Time | Outcome |

| Sodium disulfide, Allyl bromide/chloride | 40-60°C | None | - | Diallyl disulfide |

| Diallyl disulfide, Elemental sulfur | 115-120°C | None | 5 min - 2 hrs | Mixture of diallyl polysulfides |

| Sodium polysulfide, Chloropropene | - | 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,5-diazabicyclo[4.3.0]non-5-ene | - | Diallyl polysulfide compound |

Allyl pentasulfide, as a member of the diallyl polysulfide family, exhibits stability that is dependent on its sulfur chain length and storage conditions. Generally, the stability of diallyl polysulfanes decreases as the length of the polysulfide chain increases. uea.ac.uk Studies have shown that diallyl pentasulfide (DAS5) is less stable than diallyl tetrasulfide (DAS4) and diallyl trisulfide (DAS3). uea.ac.uk When stored, diallyl pentasulfide can undergo disproportionation, forming a mixture of other diallyl polysulfides with both shorter and longer sulfur chains. uea.ac.uk For instance, the decomposition of diallyl pentasulfide results in the formation of DAS3, DAS4, and diallyl hexasulfide (DAS6). uea.ac.uk

This disproportionation is thought to occur through an intermolecular mechanism involving a thiosulfoxide intermediate. uea.ac.uk The diallyl polysulfide molecule is in equilibrium with its thiosulfoxide, which can then react with another diallyl polysulfide molecule to form a longer sulfur chain. uea.ac.uk This process is influenced by temperature and light, with higher temperatures accelerating the decomposition. uea.ac.uk Heating diallyl disulfide, a related compound, leads to its decomposition into a complex mixture. wikipedia.org

The stability of diallyl polysulfides is summarized in the table below:

| Compound | Stability | Decomposition Products |

| Diallyl trisulfide (DAS3) | Relatively stable | - |

| Diallyl tetrasulfide (DAS4) | Less stable than DAS3 | DAS3, DAS5, DAS6 |

| Diallyl pentasulfide (DAS5) | Less stable than DAS4 | DAS3, DAS4, DAS6 |

| Diallyl hexasulfide (DAS6) | Least stable | Shorter and longer chain diallyl polysulfides |

The distribution of sulfur chain lengths in the resulting mixture of diallyl polysulfides can be controlled by adjusting the reaction conditions, particularly the temperature. google.comgoogleapis.com When synthesizing diallyl polysulfides by reacting diallyl disulfide with elemental sulfur, increasing the reaction temperature shifts the product spectrum towards longer polysulfide chains. google.comgoogleapis.com For example, varying the temperature from 110°C to 145°C results in a greater proportion of higher-order polysulfides. googleapis.com

The molar ratio of the reactants also plays a role. google.com The reaction between diallyl disulfide and elemental sulfur can be performed with a diallyl disulfide to sulfur (as S₈) molar ratio ranging from 1:0.25 to 1:2. google.com A higher proportion of sulfur generally leads to the formation of longer polysulfide chains. google.com This method can produce diallyl polysulfides with up to 22 sulfur atoms in a continuous chain. wikipedia.orgresearchgate.net

The choice of starting materials also dictates the potential for forming longer chains. Diallyl disulfide readily reacts with liquid sulfur to form higher polysulfides, whereas diallyl sulfide reacts much more slowly, suggesting a different underlying mechanism. google.com

The following table illustrates the effect of temperature on diallyl polysulfide chain length distribution from a reaction of diallyl disulfide and elemental sulfur:

| Reaction Temperature | Resulting Polysulfide Spectrum |

| 110°C | Substantial amount of unreacted diallyl disulfide remains, lower chain lengths favored. |

| 145°C | Spectrum shifted towards longer chain lengths. |

Decomposition Pathways and Stability Profiling

Electron Transfer Mechanisms Involving Sulfur Centers

The sulfur atoms in allyl pentasulfide are key to its chemical reactivity, particularly in electron transfer and redox reactions. mdpi.com Polysulfides can act as both reducing and oxidizing agents depending on the reaction environment. mdpi.com In biological systems, a primary reaction of diallyl polysulfides is thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH). researchgate.net This interaction can lead to the formation of allyl perthiols and mixed disulfides. researchgate.net

The reaction of diallyl trisulfide (DATS), a related compound, with GSH can proceed via two main pathways. acs.org One involves a nucleophilic attack of GSH on an allylic sulfur atom, while the other involves an attack on the central sulfur atom. acs.orgmdpi.com These reactions can ultimately lead to the release of hydrogen sulfide (H₂S). acs.orgmdpi.compnas.org The production of H₂S from organic polysulfides is facilitated by the presence of allyl groups and an increasing number of sulfur atoms in the chain. pnas.org The mechanism for H₂S release from diallyl disulfide (DADS) is thought to involve a nucleophilic substitution at the α-carbon, forming an allyl perthiol intermediate. pnas.orgfrontiersin.org

Furthermore, diallyl polysulfides can undergo homolytic cleavage of the disulfide bond, which results in the formation of allyl-(per)thiyl radicals. researchgate.net These radicals can then react with thiols to form disulfide or polysulfide radical anions, which are capable of reducing molecular oxygen to produce reactive oxygen species (ROS). researchgate.netnih.gov

Radical Reactions and Hydrogen Abstraction Processes

Heating allyl sulfides can lead to the homolytic cleavage of their sulfur-sulfur or carbon-sulfur bonds, generating thiyl radicals. nsf.govrsc.org The S-S bonds in polysulfides with higher sulfur ranks are weaker, facilitating the formation of two sulfur radicals. nsf.gov These radicals are highly reactive and can initiate further chemical transformations.

One significant reaction pathway for these radicals is addition to unsaturated carbon-carbon bonds. nsf.gov This process is fundamental to the polymerization of allyl sulfides. nsf.gov Another key reaction is hydrogen abstraction. While specific studies on hydrogen abstraction by allyl pentasulfide radicals are limited, the general reactivity of sulfur-centered radicals suggests they can abstract hydrogen atoms from suitable donors.

Allyl sulfides, including diallyl polysulfides found in garlic essential oil, can initiate polymerization. nsf.govrsc.orgnsf.govrsc.orgrsc.org This process is comparable to inverse vulcanization, where heating elemental sulfur generates thiyl radicals that initiate polymerization with unsaturated monomers. nsf.govrsc.orgacs.orgsci-hub.se When heated, the labile sulfur-sulfur bonds in diallyl polysulfides like diallyl pentasulfide undergo homolytic cleavage to form sulfur radicals. nsf.govacs.org These radicals can then initiate polymerization by reacting with the allyl groups of other monomers. nsf.govacs.org

The polymerization of garlic essential oil, which contains a mixture of diallyl polysulfides, can be initiated at temperatures as low as 120°C, although the reaction is significantly slower than at higher temperatures like 160°C or 180°C. nsf.govrsc.org For instance, complete polymerization at 180°C can occur in 25 minutes, while at 120°C it may take up to 36 hours. nsf.govrsc.org The resulting polymers are polysulfides with a network of cross-links and sulfur loops. acs.org The presence of diallyl disulfide and trisulfide in garlic oil enables homopolymerization due to their labile disulfide and trisulfide bonds. acs.org In contrast, diallyl sulfide, with its more stable thioether linkage, does not readily homopolymerize under the same conditions. acs.org

The following table shows the effect of temperature on the polymerization time of garlic essential oil:

| Temperature | Time for Complete Polymerization |

| 180°C | 25 minutes |

| 160°C | 120 minutes |

| 120°C | 36 hours |

Nucleophilic Substitution and Addition Reactions of Allylic Polysulfides

The chemical reactivity of allylic polysulfides, including allyl pentasulfide, is significantly influenced by the polysulfane chain. This chain is susceptible to attack by nucleophiles, leading to substitution reactions. A prominent example of this is the thiol-polysulfide exchange reaction.

Studies on diallyl polysulfides (DAS) with varying sulfur chain lengths (from trisulfide DAS3 to hexasulfide DAS6) have been conducted to understand their interaction with biological thiols, such as glutathione (GSH). ontosight.ai These reactions serve as a model for the nucleophilic substitution reactivity of allyl pentasulfide. The reaction between a diallyl polysulfide and a thiol (R-SH) initiates a thiol-polysulfide exchange, resulting in the formation of a mixed polysulfide and an allyl hydropolysulfide (ASnH). uea.ac.uk

The site of nucleophilic attack on the sulfur chain is a key aspect of the reaction mechanism. In diallyl trisulfide (DAS3), the terminal sulfur atoms are more reactive towards nucleophilic attack by GSH, primarily yielding allyl diglutathionyl sulfide (AGS2). uea.ac.uk Conversely, for diallyl tetrasulfide (DAS4), the two central sulfur atoms appear to be more susceptible to nucleophilic attack, leading mainly to the formation of allyl triglutathionyl sulfide (AGS3). uea.ac.uk For diallyl pentasulfide (DAS5), experimental results have not shown a clear preference for the site of nucleophilic attack. uea.ac.uk The reactivity of the diallyl polysulfides with GSH increases with the length of the sulfur chain, with DAS5 reacting faster than DAS3 and DAS4. uea.ac.uk

The general mechanism for the reaction of a diallyl polysulfide with a thiol is illustrated below:

General Reaction Scheme: All-Sn-All + R-SH ⇌ All-Sn-SR + All-SH

This initial reaction can be followed by further exchange reactions, leading to a complex mixture of products. The final product distribution is likely governed by the thermodynamic stability of the various resulting polysulfide species. uea.ac.uk

It is important to note that while these studies on diallyl polysulfides provide valuable insights, dedicated mechanistic investigations specifically on isolated allyl pentasulfide are less common. The reactivity patterns are often inferred from the behavior of mixtures of diallyl polysulfides found in sources like garlic oil. rsc.org

Interconversion Mechanisms Among Allyl Polysulfides (e.g., Disproportionation)

Allyl polysulfides, including allyl pentasulfide, can undergo interconversion reactions, a key example of which is disproportionation. This process involves the redistribution of sulfur atoms among polysulfide chains, leading to a mixture of polysulfides with different chain lengths. acs.org

The disproportionation of organic polysulfides is a known phenomenon where a polysulfide of a certain chain length can rearrange to form polysulfides of both shorter and longer chain lengths. acs.org This can be represented by the following general equilibrium:

2 R-Sn-R ⇌ R-Sn-x-R + R-Sn+x-R

This type of reaction suggests that a sample of pure allyl pentasulfide could, under certain conditions (such as heating), equilibrate to a mixture containing other diallyl polysulfides like tetrasulfide and hexasulfide. The interconversion of polysulfide anions of different chain lengths is known to occur in solution, where they coexist in equilibrium. researchgate.net

The mechanism for the disproportionation of diallyl polysulfides can be initiated by the homolytic cleavage of a sulfur-sulfur bond, particularly upon heating, to form thiyl radicals. rsc.org These radicals can then react with other polysulfide molecules, leading to the scrambling of sulfur chain lengths.

Another proposed mechanism involves the ability of diallyl sulfide to form diallyl thiosulfoxides, which can then react with another sulfur atom in a nucleophilic attack, facilitating the exchange and elongation of the sulfur chain. ontosight.ai This highlights the dynamic nature of the sulfur chain in these compounds. The interconversion between polysulfide species of different chain lengths can occur rapidly. oup.com

These interconversion mechanisms are significant as they imply that the biological activity and chemical properties of a sample containing allyl pentasulfide may be influenced by the presence of other diallyl polysulfides formed through these dynamic equilibria.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the intrinsic properties of allyl pentasulfide. These methods are fundamental in elucidating the molecule's electronic characteristics and predicting its reactivity.

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For allyl pentasulfide, DFT calculations, often employing basis sets like B3LYP/cc-pVQZ, are utilized to determine its optimized geometry and energetic properties. mdpi.com These calculations reveal the distribution of electron density, highlighting regions that are electron-rich or -deficient. This information is crucial for understanding how the molecule interacts with other chemical species. The accuracy of DFT predictions for related organosulfur compounds has been benchmarked against experimental data, lending confidence to the theoretical models. researchgate.net

Computational studies on similar polysulfides have shown that DFT is a valuable tool for predicting molecular properties. researchgate.net For instance, in the study of related allyl compounds, DFT has been used to calculate thermodynamic descriptors and global chemical activity indicators such as ionization potential, electron affinity, and chemical hardness. mdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of delocalized orbitals. oregonstate.eduhu.edu.jomasterorganicchemistry.comchemtube3d.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For the allyl group present in allyl pentasulfide, the π-system consists of three p-orbitals that combine to form bonding, non-bonding, and anti-bonding molecular orbitals. oregonstate.edumasterorganicchemistry.com The distribution of electrons within these orbitals dictates the electronic properties of the allyl moiety. Analysis of the HOMO and LUMO of allyl pentasulfide can pinpoint the likely sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a means to explore potential reaction pathways for allyl pentasulfide, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Analysis and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify transition states (TS), which are the high-energy intermediates between reactants and products. researchgate.netims.ac.jpberkeley.edu The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. For reactions involving allyl polysulfides, computational studies can model the breaking and forming of bonds, such as the sulfur-sulfur linkages.

For instance, in the thionation of carbonyl compounds using Lawesson's reagent, which involves sulfur-sulfur bond chemistry, DFT calculations have been used to elucidate a two-step mechanism involving a concerted cycloaddition and a subsequent cycloreversion. acs.org Similar computational approaches can be applied to understand the reactions of allyl pentasulfide, such as its potential decomposition or reactions with biological thiols. These calculations can help determine whether a proposed reaction mechanism is energetically feasible. acs.org

Solvent Effects on Reaction Dynamics

The solvent in which a reaction occurs can significantly influence its rate and mechanism. rsc.orglibretexts.orgajgreenchem.comtru.ca Computational models can simulate these solvent effects, providing a more realistic picture of the reaction dynamics. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the bulk electrostatic effects of the solvent. tru.ca

Studies on related allylic systems have shown that polar protic solvents can stabilize charged intermediates, such as carbocations, thereby favoring unimolecular reaction pathways (S_N1). libretexts.org Conversely, polar aprotic solvents may favor bimolecular mechanisms (S_N2). For allyl pentasulfide, computational modeling of solvent effects can help predict how its reactivity might change in different biological or industrial environments. For example, the reaction rates for the solvolysis of similar allylic compounds have been shown to be heavily dependent on the solvent's nucleophilicity and ionizing ability. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information obtained from quantum chemical calculations. orau.govresearchgate.netnih.govosti.govuiuc.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of allyl pentasulfide and its interactions with its environment.

These simulations can reveal the flexibility of the polysulfide chain and the accessible conformations of the allyl groups. When combined with a suitable force field, MD can be used to study the interactions of allyl pentasulfide with other molecules, such as water or biological macromolecules. researchgate.netnih.gov This approach is particularly useful for understanding how the molecule might behave in a complex biological system, providing insights that are crucial for various applications. Large-scale MD simulations, often accelerated by specialized hardware like GPUs, can model systems with a large number of atoms over extended timescales, offering a powerful tool for investigating complex chemical and biological processes. orau.gov

Conformational Analysis of Pentasulfane (B1198444) Chains

The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. chemistrysteps.com For molecules with flexible chains, such as the pentasulfane chain in allyl pentasulfide, this analysis is crucial for understanding its structure and reactivity.

The pentasulfane chain (S₅) is the core of the allyl pentasulfide molecule. The conformational preferences of such polysulfide chains are determined by a delicate balance of factors including torsional strain around the S-S bonds and non-bonded interactions between sulfur atoms. Inorganic polysulfide anions (Sₙ²⁻) have been studied, and it is known that their structures can vary depending on the counterions present. researchgate.net For instance, with bulky counterions, anions with up to 12 sulfur atoms have been characterized. researchgate.net

Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the most stable conformations. These calculations can determine the relative energies of different conformers, such as the chair and boat forms in cyclic systems, by evaluating the steric and torsional interactions. chemistrysteps.comresearchgate.net For linear chains like pentasulfane, the analysis focuses on the dihedral angles along the S-S-S-S backbone. The preferred conformations are typically those that minimize repulsive interactions between lone pairs on adjacent sulfur atoms, often resulting in a helical or zig-zag arrangement. While specific computational studies on the conformational analysis of the pentasulfane chain within allyl pentasulfide are not extensively documented in readily available literature, the principles are derived from studies on similar polysulfide systems. The presence of the terminal allyl groups (CH₂=CH-CH₂-) introduces additional complexity due to their own conformational flexibility and potential interactions with the sulfur chain.

Interaction Dynamics with Solvent Environments

The behavior of allyl pentasulfide in a solution is significantly influenced by its interactions with the surrounding solvent molecules. Computational modeling, particularly molecular dynamics (MD) simulations, is a key method for investigating these dynamic interactions at the molecular level. lbl.gov These simulations can provide insights into how the solvent affects the conformational equilibrium of the solute and, conversely, how the solute influences the structure and dynamics of the solvent.

The interaction between a solute and solvent can be complex, involving various forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. rsc.org The nature of the solvent—whether it is polar or non-polar, protic or aprotic—will dictate the types and strengths of these interactions. For instance, in a non-polar solvent, dispersion forces would be the primary mode of interaction. In contrast, in a more polar solvent, the polarizability of the S-S bonds in the pentasulfane chain could lead to significant induced dipole interactions.

Computational studies can model these interactions to predict properties like solubility and partitioning behavior. rsc.org For example, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method used to predict the chemical potential of a solute in a solvent, which is directly related to its solubility. rsc.org The dynamics of these interactions are also important. The fluctuations in the solvent environment can influence the rate of chemical reactions and the vibrational dynamics of the solute. nsf.govrsc.org Techniques like 2D-IR spectroscopy, complemented by computational models, can probe these ultrafast dynamics. nsf.gov While specific studies on the interaction dynamics of allyl pentasulfide with various solvents are not widely published, the general principles of solute-solvent interactions and the computational methods used to study them are well-established. lbl.govrsc.org These approaches are critical for understanding the chemical behavior of allyl pentasulfide in different chemical environments.

Molecular and Cellular Mechanistic Investigations of Bioactivity

Redox Interactions and Antioxidant Mechanisms at the Molecular Level

Allyl pentasulfide's engagement with the cellular redox environment is multifaceted. It participates in direct chemical reactions and modulates the cell's own antioxidant machinery, leading to a complex, and sometimes biphasic, cellular response.

While organosulfur compounds are often broadly termed "antioxidants," the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by allyl sulfides is not a simple chain-breaking mechanism like that of classic antioxidants. nih.gov Instead of directly donating a hydrogen atom to neutralize radicals, their antioxidant effect is often a result of a cascade of chemical reactions.

A primary and crucial event in the bioactivity of allyl pentasulfide is its reaction with endogenous low-molecular-weight thiols, most notably glutathione (B108866) (GSH). uea.ac.ukmdpi.com This interaction is a thiol-disulfide exchange reaction. The central sulfur chain of allyl pentasulfide is highly electrophilic and susceptible to nucleophilic attack by the thiol group of GSH.

This reaction is significantly faster for polysulfides with longer sulfur chains; the reaction rate for diallyl pentasulfide (DAS5) is approximately 30-fold faster than that of diallyl tetrasulfide (DAS4). uea.ac.uk The reaction yields mixed polysulfides, such as allyl-glutathione pentasulfide (AGS5), and allyl hydropolysulfides. uea.ac.uk This initial interaction depletes the local pool of reduced GSH and initiates the cascade leading to H₂S production and Nrf2 activation. uea.ac.uk

One of the most significant mechanisms of action for allyl polysulfides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. scielo.brbioscientifica.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. scielo.brresearchgate.net

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1). scielo.brbioscientifica.com Keap1 contains highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Allyl polysulfides, or their metabolites, are electrophiles that can covalently modify these specific cysteine residues on Keap1. bioscientifica.com Research on DATS has shown that it specifically targets the Cys288 residue of Keap1. researchgate.net This modification changes Keap1's conformation, leading to the release of Nrf2. scielo.brresearchgate.net The freed Nrf2 then translocates to the nucleus, where it initiates the transcription of protective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling. scielo.br This upregulation of the cell's own defense systems constitutes a powerful indirect antioxidant effect.

Interaction with Thiol-Containing Biomolecules (e.g., Glutathione)

Hydrogen Sulfide (B99878) (H₂S) Generation and Signaling Pathways

The release of hydrogen sulfide (H₂S) is a hallmark of diallyl polysulfide metabolism and a key mediator of their physiological effects. nih.govfrontiersin.org Allyl pentasulfide, with its long sulfur chain, is an effective H₂S donor.

H₂S can be generated from allyl pentasulfide through both non-enzymatic and enzymatic routes. nih.govresearchgate.net

Non-Enzymatic Release : The primary non-enzymatic pathway involves the previously mentioned reaction with glutathione (GSH). mdpi.comcsic.esmdpi.com The interaction between GSH and a diallyl polysulfide generates an allyl perthiol intermediate (allyl-SSH), which can then react with another GSH molecule to release H₂S. mdpi.comnih.govsci-hub.se This process is thiol-dependent and occurs spontaneously in the presence of sufficient reducing agents like GSH. mdpi.comuzh.ch

Enzymatic Release : While the non-enzymatic, GSH-dependent pathway is significant, cellular enzymes also contribute to H₂S production from various substrates. researchgate.netmdpi.com Key enzymes in endogenous H₂S synthesis include cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). mdpi.comjst.go.jp While these enzymes primarily use L-cysteine as a substrate, the cellular environment and the interplay of metabolites from polysulfide breakdown can influence these enzymatic pathways. nih.gov For instance, H₂S generation can be catalyzed by 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) and sulfide quinone oxidoreductase (SQR), which are involved in the broader sulfur metabolic network that allyl pentasulfide influences. mdpi.commdpi.comnih.gov

Once released, H₂S functions as a gasotransmitter, a small gaseous signaling molecule, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). nih.govresearchgate.net It exerts its influence by modulating a variety of cellular functions and signaling pathways. numberanalytics.comresearchgate.net

One of the principal mechanisms of H₂S signaling is S-persulfidation (also called sulfhydration). nih.govnih.gov This is a post-translational modification where H₂S adds a sulfhydryl group (-SH) to reactive cysteine residues on target proteins, converting them to persulfides (-SSH). nih.govnih.gov This modification can alter the protein's structure, function, and localization, thereby affecting downstream signaling cascades.

H₂S is known to influence several key pathways:

Kinase Pathways : It can affect the activity of numerous kinases, including p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinase (ERK), and Akt, which are central to cell survival, proliferation, and inflammation. researchgate.net

Ion Channels : H₂S modulates the activity of various ion channels, which is critical for processes like vasodilation and neurotransmission. researchgate.net

Crosstalk with other Gasotransmitters : H₂S signaling pathways interact with those of NO, leading to complex and sometimes synergistic physiological effects. numberanalytics.com

The generation of H₂S from allyl pentasulfide thus plugs directly into a fundamental and widespread cellular regulatory system, accounting for its broad spectrum of potential bioactivity.

Interactive Data Table: Summary of Allyl Pentasulfide's Bioactive Mechanisms

| Mechanism Category | Specific Mechanism | Key Molecular Players | Outcome |

| Redox/Antioxidant | Interaction with Thiols | Glutathione (GSH) | Formation of mixed polysulfides, initiation of H₂S release |

| Redox/Antioxidant | Modulation of Endogenous Pathways | Nrf2, Keap1 | Upregulation of antioxidant and detoxification genes (e.g., HO-1, NQO1) |

| H₂S Generation | Non-Enzymatic Release | Glutathione (GSH) | Thiol-dependent release of H₂S via allyl perthiol intermediate |

| H₂S Signaling | Gasotransmission | H₂S, Target Proteins | Post-translational modification (S-persulfidation), modulation of signaling pathways (MAPK, Akt) |

Enzymatic and Non-Enzymatic Release of H₂S from Polysulfides

Enzyme Modulation and Inhibition Mechanisms

Allyl pentasulfide and related organosulfur compounds exert their biological effects in part by modulating the activity of various critical enzymes. The reactivity of the polysulfide chain is central to these interactions, leading to enzyme inhibition and dysfunction.

Effects on Sulfane Sulfur Metabolism Enzymes

Research into garlic-derived organosulfur compounds, particularly diallyl disulfide (DADS) and diallyl trisulfide (DATS), indicates they are potent donors of sulfane sulfur. semanticscholar.org These compounds have been shown to elevate the total sulfane sulfur pool and increase the activity of sulfane sulfur biosynthetic enzymes in both mouse liver and kidney models. researchgate.netmdpi.comnih.gov Specifically, the activities of γ-cystathionase (CSE) and rhodanese (TST), enzymes central to sulfane sulfur metabolism, were augmented following administration of DADS and DATS. mdpi.comnih.gov This suggests that these allyl polysulfides serve as substrates, activating anaerobic sulfur metabolism. nih.gov Given that biological activity often correlates with the number of sulfur atoms, it is hypothesized that allyl pentasulfide, with its five-sulfur chain, acts as a highly effective sulfane sulfur donor, thereby significantly influencing the activity of these metabolic enzymes.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenase (ALDH) enzymes are critical for detoxifying aldehydes and are characterized by a redox-sensitive cysteine residue within their active site. mdpi.comnih.gov Studies have demonstrated that garlic-derived allyl sulfides can inhibit ALDH activity. researchgate.netbibliotekanauki.pl In particular, diallyl trisulfide (DATS) was found to significantly decrease ALDH activity in the mouse kidney. mdpi.com The mechanism of inhibition is believed to involve the modification of the key sulfhydryl group in the enzyme's catalytic center by reactive sulfane sulfur species delivered by the polysulfides. mdpi.combibliotekanauki.pl This oxidative modification leads to a reversible inhibition of the enzyme. nih.govbibliotekanauki.pl As a longer-chain polysulfide, allyl pentasulfide is expected to be a potent inhibitor of ALDH, acting through a similar mechanism of S-sulfhydration at the enzyme's active site.

General Mechanisms of Protein and Enzyme Dysfunction

The general mechanism by which allyl pentasulfide can induce protein and enzyme dysfunction is rooted in the high reactivity of its polysulfide bridge. A primary pathway is the S-sulfhydration of protein cysteine residues, a post-translational modification where a sulfane sulfur atom is transferred to the thiol group of a cysteine. semanticscholar.org This covalent modification can alter protein conformation, disrupt catalytic activity, and interfere with protein-protein interactions, ultimately leading to enzyme dysfunction and protein destabilization. nih.gov The electrophilic nature of the sulfur atoms in the pentasulfide chain makes them susceptible to reaction with nucleophilic sites on macromolecules like proteins, leading to the formation of adducts that impair their normal biological function. ulisboa.ptmdpi.com

Interactive Data Table: Summary of Enzyme Modulation by Related Allyl Polysulfides

| Enzyme/Metabolite | Observed Effect | Model Compound(s) | Key Mechanistic Detail |

| Sulfane Sulfur Pool | Increased Level | DADS, DATS | Act as sulfane sulfur donors, elevating the total pool in tissues. semanticscholar.orgresearchgate.netmdpi.com |

| γ-cystathionase (CSE) | Increased Activity | DADS, DATS | Enhancement of sulfane sulfur biosynthetic pathways. mdpi.com |

| Rhodanese (TST) | Increased Activity | DAS, DADS, DATS | Augmentation of enzymes that transfer sulfane sulfur. mdpi.com |

| Aldehyde Dehydrogenase (ALDH) | Inhibition | DATS | Modification of redox-sensitive cysteine residue in the active site. mdpi.comnih.govbibliotekanauki.pl |

Cellular Response Modulation

Allyl pentasulfide's interaction with cellular systems extends to the modulation of fundamental processes such as cell proliferation and programmed cell death, primarily investigated in the context of cancer research using related compounds.

Mechanisms of Antiproliferative Activity in Cellular Models

Organosulfur compounds from garlic are widely recognized for their antiproliferative activities. nih.gov While direct data for allyl pentasulfide is scarce, extensive research on diallyl trisulfide (DATS) provides a strong model for its likely mechanisms. DATS has been shown to effectively inhibit the growth of various cancer cells, including human melanoma and basal cell carcinoma cells. nih.gov A key mechanism contributing to this effect is the induction of cell cycle arrest, predominantly in the G2/M phase. nih.govpsu.edu This arrest prevents cancer cells from proceeding through mitosis and is linked to the decreased activity of critical cell cycle proteins. psu.edu The antiproliferative effects of these allyl derivatives are a cornerstone of their potential as cancer-preventive agents. nih.govresearchgate.net

Induction of Programmed Cell Death Pathways in vitro

Beyond halting proliferation, allyl polysulfides can actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies focusing on DATS have elucidated that it triggers mitochondria-mediated apoptosis in human melanoma cells. nih.gov This process is often initiated by a surge in intracellular reactive oxygen species (ROS) and subsequent DNA damage. nih.gov The cascade of events includes the induction of endoplasmic reticulum (ER) stress and the activation of both caspase-dependent and caspase-independent cell death pathways. nih.gov In certain cellular models, related compounds have also been found to induce other forms of programmed cell death, including necrosis and autophagy, highlighting the multifaceted ways these compounds can eliminate malignant cells. nih.govmdpi.comresearchgate.net

Interactive Data Table: Cellular Responses to Related Allyl Polysulfides in vitro

| Cellular Response | Specific Mechanism | Model Compound | Cellular Model(s) |

| Antiproliferative Activity | G2/M Phase Cell Cycle Arrest | DATS | Human Melanoma & Basal Cell Carcinoma Cells nih.gov |

| Programmed Cell Death | Induction of ROS and DNA Damage | DATS | Human Melanoma Cells nih.gov |

| Programmed Cell Death | Mitochondria-Mediated Apoptosis | DATS | Human Melanoma Cells nih.gov |

| Programmed Cell Death | Induction of Necrosis & Autophagy | AITC, SFN* | L1210 Leukemia Cells nih.govmdpi.com |

*Note: AITC (Allyl isothiocyanate) and SFN (Sulforaphane) are related organosulfur compounds whose mechanisms provide broader context.

Impact on Cellular Homeostasis and Stress Responses

Allyl pentasulfide, like other organopolysulfides derived from garlic, significantly influences cellular homeostasis, primarily by inducing a state of oxidative stress. researchgate.net These compounds can disrupt the delicate balance of the intracellular environment, leading to a cascade of cellular stress responses. askthescientists.comwou.edu The biological activity of oil-soluble allyl sulfides is often linked to their ability to generate reactive oxygen species (ROS) and deplete cellular antioxidants, most notably glutathione (GSH). researchgate.net This pro-oxidant activity can alter the cellular redox state, which is a critical component of maintaining homeostasis. researchgate.netmdpi.com

The interaction of allyl polysulfides with the abundant intracellular thiol, glutathione, can lead to thiol/disulfide exchange reactions. researchgate.net This process not only decreases the levels of reduced GSH but can also lead to the formation of allyl-(per)thiyl radicals. researchgate.net These radicals can react with oxygen to produce superoxide (B77818) and hydrogen peroxide, further contributing to oxidative stress. researchgate.net The depletion of GSH and the increase in ROS trigger a cellular stress response, a protective mechanism cells employ to cope with unfavorable environmental changes. nih.govwikipedia.org

A key pathway activated by this oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.govpeerj.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive, but in the presence of electrophiles or oxidative stress, it is released and translocates to the nucleus to activate the transcription of protective genes. researchgate.netnih.gov Studies on related allyl sulfides and isothiocyanates have shown they can upregulate the Nrf2 pathway, enhancing the activity of enzymes like glutathione S-transferase, quinone reductase, and glutathione peroxidase. nih.govmdpi.com This activation represents a crucial adaptive response to restore cellular homeostasis following exposure to the compound. nih.gov

The table below summarizes the key impacts of related allyl sulfides on cellular homeostasis mechanisms.

| Cellular Target/Process | Observed Effect of Related Allyl Sulfides | Consequence |

| Glutathione (GSH) | Depletion through thiol/disulfide exchange reactions. researchgate.net | Impaired antioxidant defense, increased oxidative stress. researchgate.net |

| Reactive Oxygen Species (ROS) | Increased generation of superoxide and hydrogen peroxide. researchgate.net | Induction of oxidative damage to cellular components. researchgate.net |

| Nrf2 Signaling Pathway | Activation and nuclear translocation of Nrf2. researchgate.netnih.govmdpi.com | Upregulation of antioxidant and detoxification enzymes. nih.gov |

| Cell Cycle | Blockage in the G2/M phase. nih.gov | Inhibition of neoplastic cell proliferation. nih.gov |

Antimicrobial Mechanisms at the Cellular Level

The antimicrobial properties of allyl pentasulfide and related organosulfur compounds are attributed to their ability to interfere with essential microbial cellular processes. researchgate.netnih.gov The reactivity of the polysulfide chain is central to its biological action against a wide range of microorganisms. researchgate.net Research indicates that the antimicrobial potency of diallyl polysulfides increases with the number of sulfur atoms in the chain, suggesting that compounds like diallyl pentasulfide are highly active. researchgate.netresearchgate.net The mechanisms are multifaceted, involving both damage to the cell envelope and disruption of critical intracellular functions. nih.govumanitoba.ca

Disruption of Microbial Cell Membrane Integrity

One of the proposed antimicrobial mechanisms for organosulfur compounds is the disruption of the physical integrity of the microbial cell membrane. umanitoba.canih.gov Chemicals that disrupt membranes can lead to the denaturation of proteins and ultimately cell lysis. lumenlearning.com The lipophilic nature of allyl polysulfides allows them to penetrate the lipid-rich cell membranes of bacteria. umanitoba.ca This infiltration can disturb the membrane structure, leading to increased permeability and the leakage of vital intracellular components, such as metabolites and ions. umanitoba.caplos.org This loss of barrier function compromises the cell's ability to maintain its internal environment, leading to a cessation of metabolic activity and cell death. lumenlearning.comfrontiersin.org While this mechanism has been observed for related compounds like allyl isothiocyanate, the similar chemical properties suggest a comparable mode of action for allyl pentasulfide. umanitoba.ca

Interaction with Microbial Thiols and Proteins

A primary and well-documented antimicrobial mechanism of allyl polysulfides is their potent reactivity with thiol (-SH) groups, which are crucial for the function of many microbial proteins and enzymes. researchgate.netnih.gov Thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione, are essential for maintaining the microbial redox balance and the structural integrity of proteins. researchgate.netebsco.com

Allyl polysulfides act as strong electrophiles that readily react with nucleophilic thiol groups. mdpi.com This interaction primarily occurs through a thiol-disulfide exchange reaction. nih.gov The reaction of allyl pentasulfide with protein cysteine residues results in S-allylmercapto modification, forming mixed disulfides. nih.govnih.gov This modification can alter the three-dimensional structure of enzymes, leading to their inactivation and the disruption of critical metabolic pathways. nih.govuea.ac.uk For instance, allicin (B1665233), a related thiosulfinate, has been shown to inhibit enzymes by modifying their active site cysteines. nih.govnih.gov

Furthermore, the reaction with low-molecular-weight thiols, particularly glutathione in microbes that produce it, leads to significant thiol stress. nih.gov This depletes the cell's primary defense against oxidative damage, making it more vulnerable to reactive oxygen species. nih.govmdpi.com In Bacillus subtilis, which uses bacillithiol instead of glutathione, diallyl polysulfanes were found to react rapidly with this major low-molecular-weight thiol, leading to protein-S-allylation and the generation of allyl thiols and persulfides. uea.ac.uk This broad reactivity with essential thiols underscores a key mechanism of the antimicrobial action of allyl pentasulfide. uea.ac.uknih.govunige.ch

The table below details the interactions of related allyl polysulfides with microbial cellular components.

| Microbial Target | Interaction with Related Allyl Polysulfides | Consequence |

| Cell Membrane | Infiltration and disruption of membrane structure. umanitoba.ca | Increased permeability, leakage of intracellular contents, cell lysis. umanitoba.caplos.org |

| Protein Thiols (Cysteine) | S-allylmercapto modification of cysteine residues. nih.govnih.gov | Inactivation of enzymes, disruption of metabolic pathways, protein aggregation. nih.govnih.gov |

| Glutathione (GSH) | Depletion via thiol-disulfide exchange, formation of S-allylmercaptoglutathione. nih.govmdpi.com | Induction of thiol stress, compromised antioxidant defense. nih.gov |

| Bacillithiol (BSH) | Reaction with BSH leading to protein-S-allylation. uea.ac.uk | Disruption of thiol redox homeostasis in Gram-positive bacteria. uea.ac.uk |

Advanced Materials Science Implications

Integration into Polymer Systems and Composites

The incorporation of allyl pentasulfide and related organosulfur compounds into polymeric structures is a key area of research, particularly for creating materials with high sulfur content and renewable origins.

The synthesis of sulfur-rich polymers has been revitalized by the process of inverse vulcanization, a method that copolymerizes elemental sulfur with unsaturated organic crosslinkers. nsf.govrsc.orgrsc.org Allyl polysulfides, such as those found in garlic essential oil (GEO), are effective crosslinkers in this process. nsf.govrsc.org Allyl sulfides with a sulfur rank of two or higher, including allyl pentasulfide, contain dynamic S-S bonds that can undergo homolytic cleavage upon heating to form thiyl radicals. nsf.govrsc.org These radicals can initiate polymerization with the unsaturated allyl groups, a mechanism analogous to inverse vulcanization, which traditionally uses elemental sulfur heated above 160°C. nsf.govrsc.org

This process allows for the creation of polysulfides with a wide range of sulfur content, from 20% to 90%, depending on the desired material properties. rsc.org Research has demonstrated the copolymerization of elemental sulfur with various garlic-derived components, including diallyl sulfide (B99878) (DAS) and diallyl disulfide (DADS), to form dark orange-black copolymers. acs.orgsci-hub.se The polymerization involves sulfur radicals binding directly to the carbon-carbon double bonds of the allyl groups, leading to rapid polymer formation in a dual mechanism of cross-linking and radical propagation. acs.orgsci-hub.se

The resulting sulfur-rich polymers can also be created by reacting bifunctional sulfur derivatives, such as sodium pentasulfide (Na₂S₅), with other monomers in step-growth polymerization reactions. sinocurechem.comtandfonline.com This method can produce structurally diverse linear copolymers with polysulfide chains integrated into the polymer backbone, achieving molecular weights up to 31.8 kDa. tandfonline.com These synthesis routes, often solvent-free and with high atom economy, represent a green chemistry approach to developing novel materials from abundant resources like sulfur, which is a byproduct of the petroleum industry. nsf.govresearchgate.net

Allyl pentasulfide and other allyl polysulfides present in garlic essential oil (GEO) are pivotal in the formation of renewable adhesives. nsf.govrsc.org GEO can function as a monomer, solvent, and initiator in a one-pot, solvent-free synthesis to create adhesive polysulfides. nsf.govrsc.org The process leverages the labile sulfur-sulfur bonds within the allyl polysulfide molecules. acs.orgnih.gov When heated, these bonds break, initiating a polymerization that transforms the viscous oil into a hardened, solid adhesive. acs.orgnih.gov This polymerization can occur at temperatures as low as 120°C, with reaction times decreasing at higher temperatures. rsc.orgrsc.org

Research has explored combining elemental sulfur with GEO or using GEO alone to form these novel adhesives. acs.orgresearchgate.net The resulting garlic-based polysulfide adhesives have demonstrated strong bonding capabilities, with reported adhesion strengths three times higher than that of commercial hide glue. acs.orgnih.govresearchgate.net

The composition of the GEO, which includes a variety of allyl sulfides like diallyl disulfide (DADS), diallyl trisulfide (DATS), diallyl tetrasulfide (DATeS), and diallyl pentasulfide (DAPS), significantly influences the properties of the final adhesive. nsf.govrsc.org The relative amounts of these compounds can vary between suppliers, impacting the polymer's characteristics and performance. nsf.gov Studies have shown that both the extent of polymerization and the reaction temperature have a substantial impact on the adhesive properties of the resulting poly(GEO). rsc.org For instance, the highest adhesion strength on aluminum substrates was achieved with a short polymerization time of 15 minutes at 160°C, followed by a 24-hour cure. rsc.org

Table 1: Effect of Polymerization Time and Temperature on Adhesion Strength of poly(GEO) This table presents data on the maximum adhesion strength of polymers created from Garlic Essential Oil (GEO) under different initial polymerization conditions before a standard 24-hour cure at 160°C.

| Polymerization Temperature (°C) | Polymerization Time (min) | Maximum Adhesion Strength (MPa) |

| 160 | 15 | ~2.25 |

| 160 | 30 | ~1.25 |

| 160 | 60 | ~1.00 |

| 160 | 120 | ~0.75 |

| 180 | 15 | ~1.75 |

| 180 | 30 | ~0.60 |

| 180 | 60 | ~0.50 |

| 180 | 120 | ~0.25 |

| Data sourced from research on the adhesive performance of poly(GEO). rsc.org |

Development of Sulfur-Rich Polymeric Materials

Functionalization for Nanomaterials

The functionalization of nanomaterials involves modifying their surfaces to impart specific properties such as enhanced stability, reactivity, or biocompatibility. numberanalytics.commdpi.com Sulfur-containing compounds are particularly valuable for this purpose due to the high affinity of sulfur for the surfaces of various nanomaterials, especially noble metals like gold and silver, and semiconductor quantum dots. nih.gov

While direct studies on allyl pentasulfide for nanoparticle functionalization are not prevalent, the underlying chemistry of its constituent groups is highly relevant. The polysulfide chain is a key feature. It can be cleaved to generate sulfur-based radicals or anions that would readily bind to nanoparticle surfaces. cjps.org Furthermore, methods like off-stoichiometry thiol-ene (OSTE) chemistry allow for the tuning of surface properties by reacting thiol and allyl monomers, indicating the utility of the allyl groups present in allyl pentasulfide. mdpi.com

The general strategy involves using ligands with specific terminal groups to anchor onto the nanoparticle. nih.gov Thiol groups (-SH) are commonly used for this purpose. nih.govmdpi.com The polysulfide linkage in allyl pentasulfide could serve as a precursor to such thiol groups or bind directly. The process would involve coating nanoparticles by introducing them to a solution containing the functionalizing agent. nih.govnih.gov The allyl groups at the other end of the molecule would then present a reactive moiety on the nanoparticle surface, available for further polymerization or "click" chemistry reactions to attach other molecules. numberanalytics.com This dual functionality makes molecules like allyl pentasulfide promising candidates for creating complex, functionalized nanomaterials.

Novel Organic Materials with Tunable Properties

Allyl pentasulfide is a component in the synthesis of novel organic materials whose physical and chemical properties can be precisely controlled. The dynamic nature of the polysulfide bonds (S-S) is central to this tunability. rsc.orgcjps.org These bonds can break and reform, which can be exploited to create materials that are reprocessable, self-healing, or degradable. cjps.org

In the context of sulfur-rich polymers synthesized via inverse vulcanization, properties can be tuned by adjusting several factors: